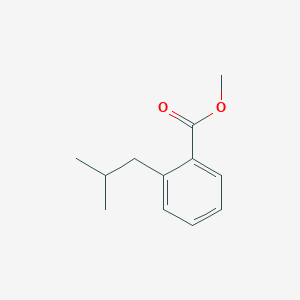

Methyl 2-(2-methylpropyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

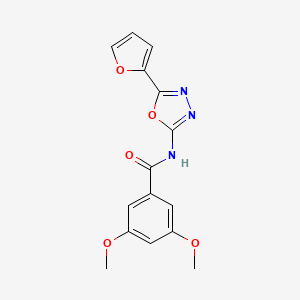

“Methyl 2-(2-methylpropyl)benzoate” is a chemical compound with the molecular weight of 192.26 . It is also known by its IUPAC name “methyl 2-isobutylbenzoate” and has the InChI code "1S/C12H16O2/c1-9(2)8-10-6-4-5-7-11(10)12(13)14-3/h4-7,9H,8H2,1-3H3" .

Synthesis Analysis

The synthesis of “this compound” or similar compounds like Methyl Benzoates typically involves the esterification of benzoic acid with methanol using an acidic catalyst . The reaction reaches equilibrium by shifting towards the products after refluxing for one hour .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring connected to an ester functional group . The ester functional group is formed by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Crystal Engineering

A study by Johnstone et al. (2010) highlights the use of pressure as a tool in crystal engineering, demonstrating how a structure with high Z′ (number of molecules in the asymmetric unit) can transform under high pressure. This research showcases the potential of Methyl 2-(2-methylpropyl)benzoate derivatives in understanding and manipulating crystal structures for advanced materials development Johnstone et al., 2010.

Spectroelectrochemical Characterisation

Almeida et al. (2017) synthesized a derivative of this compound combined with Methyl Red azo dye for electrochromic applications. This study underscores the compound's utility in developing advanced materials with potential applications in displays, smart windows, and sensors Almeida et al., 2017.

Biopesticide Development

Research by Mostafiz et al. (2018) demonstrates Methyl benzoate's insecticidal and repellent activities against Bemisia tabaci, a significant crop pest. This study indicates the potential of this compound derivatives in developing environmentally friendly biopesticides Mostafiz et al., 2018.

Green Chemistry

Oliveira et al. (2009) reported a clean, one-step catalytic esterification process of primary alcohols to Methyl esters using molecular oxygen and a gold nanoparticle catalyst. This green chemistry approach could utilize this compound derivatives in synthesizing esters, highlighting its role in sustainable chemical processes Oliveira et al., 2009.

Corrosion Inhibition

Arrousse et al. (2021) explored the synthesis of this compound derivatives for their application in inhibiting corrosion of mild steel in acidic media. This study emphasizes the compound's potential in protecting industrial materials against corrosion, offering a pathway towards the development of novel corrosion inhibitors Arrousse et al., 2021.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in the synthesis of other bioactive compounds .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been found to have various effects, including antimicrobial activity and potential antidepressant effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(2-methylpropyl)benzoate. For example, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds in the environment .

Propiedades

IUPAC Name |

methyl 2-(2-methylpropyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-10-6-4-5-7-11(10)12(13)14-3/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHLORVMFJDZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

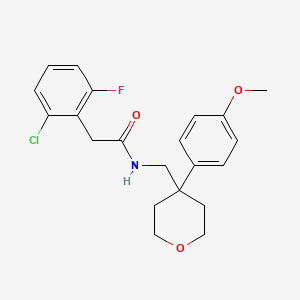

![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)

![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B2939527.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)

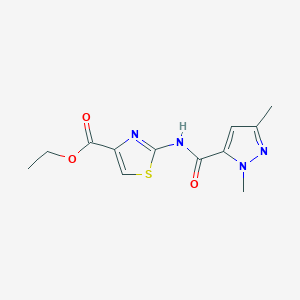

![Ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2939529.png)

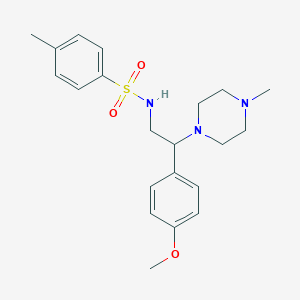

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)

![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)